N-(2-Aminoethyl)-1,3-propanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

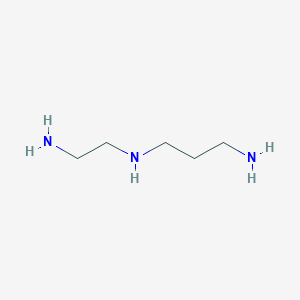

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(2-aminoethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDBGVDESRKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065522 | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13531-52-7 | |

| Record name | 3-(Aminopropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"N-(2-Aminoethyl)-1,3-propanediamine" basic properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine compound. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical visualization of key information.

Compound Identification and Structure

This compound, also known by synonyms such as 1,4,8-triazaoctane and 3-(aminopropyl)ethylenediamine, is a linear polyamine with three amine functional groups: two primary and one secondary.[1] Its structure is fundamental to its chemical behavior, particularly its role as a chelating and templating agent.[2][3][4]

| Identifier | Value |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[1] |

| CAS Number | 13531-52-7[3][4][5] |

| Molecular Formula | C₅H₁₅N₃[1][3][6] |

| Molecular Weight | 117.19 g/mol [1][3][5][6] |

| InChI Key | DTSDBGVDESRKKD-UHFFFAOYSA-N[5] |

| Canonical SMILES | C(CN)CNCCN[1] |

Physicochemical Properties

The compound exists as a liquid at standard temperature and pressure.[5] Its key physical and chemical properties are summarized below.

Physical Properties

| Property | Value | Conditions |

| Form | Liquid[5] | Ambient |

| Density | 0.928 g/mL[2][5][7][8] | at 25 °C |

| Boiling Point | 221 °C[8] | |

| Melting Point | 10 °C[8] | |

| Flash Point | 97 °C (206.6 °F)[5] | Closed Cup |

| Refractive Index | 1.4815[2][5][7] | at 20 °C |

Chemical Properties

| Property | Value |

| pKa (Dissociation Constants) | Experimental values have been determined between 298.15 K and 313.15 K.[9] |

| Hydrogen Bond Donors | 3[1] |

| XLogP3-AA | -1.7[1] |

Safety and Handling

This compound is classified as a hazardous substance, requiring careful handling and appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Hazard Class | Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Danger[5] | |

| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin[1] | Danger[5] | |

| Skin Corrosion/Irritation (Category 1A) | H314: Causes severe skin burns and eye damage[1] | Danger[5] | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] | Danger[5] |

This table represents a summary of primary hazards; users must consult the full Safety Data Sheet (SDS) before use.[10]

Handling and Storage

-

Handling : Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection (faceshields, goggles).[10] Avoid breathing vapors or mists.[11]

-

Storage : Store below +30°C in a dry, cool, and well-ventilated place.[2][11] Keep containers tightly closed. The material is classified under Storage Class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing data. The following sections outline methodologies for determining key properties.

Determination of Dissociation Constants (pKa)

The pKa values of polyamines like this compound are critical for understanding their behavior in solution. A common method is potentiometric titration.[9]

Methodology:

-

Preparation of Solutions : Prepare an aqueous solution of the amine of known concentration (e.g., 0.01 M). Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

-

Calibration : Calibrate a pH meter using standard buffer solutions at the desired experimental temperature.

-

Titration : Place the amine solution in a thermostated vessel maintained at a constant temperature (e.g., 298.15 K).[9] Insert the calibrated pH electrode.

-

Data Acquisition : Add the acid titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triamine, multiple inflection points and corresponding pKa values will be observed.

-

Thermodynamic Properties : Repeat the titration at different temperatures (e.g., 298.15 K to 313.15 K) to determine thermodynamic properties like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissociation using the van't Hoff equation.[9]

References

- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13531-52-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 13531-52-7 [sigmaaldrich.com]

- 5. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 128364-91-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Structure, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-1,3-propanediamine, a versatile polyamine with significant potential in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis protocols, and biological applications.

Chemical Structure and Properties

This compound, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a linear polyamine with three amine groups.[1][2] Its chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical and Identification Data:

| Property | Value | Reference |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine | [1][2] |

| CAS Number | 13531-52-7 | [1][3] |

| Molecular Formula | C5H15N3 | [1][4] |

| Molecular Weight | 117.19 g/mol | [1][4] |

| Appearance | Liquid | [5] |

| Density | 0.928 g/mL at 25 °C | [5] |

| Boiling Point | 221 °C | |

| Melting Point | 10 °C | |

| Refractive Index | n20/D 1.4815 | [5] |

| SMILES | C(CN)CNCCN | [2][4] |

| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | [2] |

| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting intermediate. The following is a generalized experimental protocol based on established patent literature.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

This step involves the Michael addition of acrylonitrile to ethylenediamine.

-

Materials:

-

Ethylenediamine

-

Acrylonitrile

-

Monohydric alcohol (e.g., methanol, ethanol) as solvent (optional)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylenediamine (and solvent if used).

-

Slowly add acrylonitrile to the ethylenediamine solution while maintaining the temperature between 30-70 °C. The molar ratio of ethylenediamine to acrylonitrile is typically maintained at approximately 1:2.

-

The addition is carried out over a period of 2-6 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion. Progress can be monitored by techniques such as gas chromatography (GC).

-

The resulting product is a mixture containing N,N'-bis(2-cyanoethyl)ethylenediamine.

-

Step 2: Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine

The dinitrile intermediate is then reduced to the corresponding primary amine.

-

Materials:

-

N,N'-bis(2-cyanoethyl)ethylenediamine mixture from Step 1

-

Raney Nickel or other suitable hydrogenation catalyst

-

Solvent (e.g., ethanol, methanol)

-

Hydrogen gas

-

Solid alkali (e.g., NaOH, KOH) (optional, to improve selectivity)

-

-

Procedure:

-

The crude N,N'-bis(2-cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenation reactor.

-

The Raney Nickel catalyst is added to the reactor.

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

The hydrogenation is carried out at a temperature range of 50-150 °C and a hydrogen pressure of 3-10 MPa.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

After cooling and venting the reactor, the catalyst is filtered off.

-

Purification

The crude this compound is purified by fractional distillation under reduced pressure (vacuum distillation) to obtain the final product with high purity.

Applications in Drug Development

This compound and its derivatives exhibit a range of biological activities and hold promise as scaffolds and ligands in the development of new therapeutic agents.

Anticancer and Antimicrobial Activity of Metal Complexes

Transition metal complexes of this compound have demonstrated significant potential as anticancer and antimicrobial agents. A study on complexes with Mn(II), Ni(II), Cu(II), Zn(II), Rh(III), and Cd(II) revealed their biological efficacy.

Anticancer Activity:

The in vitro anticancer activity of these complexes was evaluated against the human liver cancer cell line (HEPG2). The Cadmium(II) complex, in particular, showed notable activity.

| Compound | IC50 (µg/mL) against HEPG2 cells |

| [Cd(AEPD)Cl2] | 10.2 |

| [Zn(AEPD)Cl2] | 25.5 |

| [Cu(AEPD)Cl2] | 30.1 |

| [Ni(AEPD)2]Cl2 | 45.2 |

| Mn(II) and Rh(III) complexes | No activity |

AEPD: this compound

Antimicrobial Activity:

The complexes were also screened for their antibacterial and antifungal properties. The results, presented as the diameter of the inhibition zone, indicate broad-spectrum activity for some of the complexes.

| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) |

| [Rh(AEPD)Cl2]Cl | 25 | 22 | 20 | 18 | 16 |

| [Cd(AEPD)Cl2] | 22 | 20 | 18 | 16 | 18 |

| [Cu(AEPD)Cl2] | 18 | 16 | 15 | 13 | 14 |

| [Zn(AEPD)Cl2] | 16 | 14 | 13 | 11 | 12 |

| [Ni(AEPD)2]Cl2 | 14 | 12 | 11 | 9 | 10 |

| [Mn(AEPD)Cl2] | 12 | 10 | 9 | 7 | 8 |

Mechanism of Action of Metal Complexes: Induction of Apoptosis

The anticancer activity of metal complexes, including those with this compound, is often attributed to the induction of apoptosis in cancer cells.[6] This process can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS).[6] The binding of these metal complexes to cellular components can lead to an increase in intracellular ROS levels, which in turn can damage cellular macromolecules like DNA and proteins, and disrupt mitochondrial function. This ultimately leads to the activation of caspase cascades and programmed cell death.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for this compound.

Caption: General workflow for the synthesis of this compound.

Proposed Apoptotic Pathway of Metal Complexes

This diagram outlines a plausible signaling pathway for the induction of apoptosis by this compound metal complexes.

Caption: Proposed mechanism of apoptosis induction by metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1,3-propanediamine, with the CAS number 13531-52-7, is a linear polyamine characterized by the presence of two primary and one secondary amine groups. This trifunctional molecule serves as a versatile building block and templating agent in various fields of chemical synthesis and materials science. Its ability to form stable complexes with metal ions and to direct the formation of extended inorganic-organic hybrid structures makes it a compound of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and key applications, with a focus on detailed experimental protocols and the visualization of relevant processes.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13531-52-7 | [1][2] |

| Molecular Formula | C₅H₁₅N₃ | [3][4] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.928 g/mL at 25 °C | [2] |

| Boiling Point | 222 °C | |

| Melting Point | -25 °C | |

| Flash Point | 97 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.4815 | [2] |

| SMILES | NCCCNCCN | [4] |

| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | [4] |

Safety Information:

This compound is a corrosive and toxic substance that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements | Reference |

| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | P262: Do not get in eyes, on skin, or on clothing. | |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | |

| Skin Corrosion (Category 1A) | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

Chemical Synthesis

The synthesis of this compound typically involves a two-step process: the cyanoethylation of an appropriate amine followed by the reduction of the resulting nitrile. A common route starts from the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation.

General Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as a two-step process.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Cyanoethylation of Ethylenediamine

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine.

-

Slowly add acrylonitrile to the ethylenediamine, maintaining the reaction temperature between 20-40 °C. The molar ratio of ethylenediamine to acrylonitrile should be carefully controlled to favor the formation of the desired mono-cyanoethylated product.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

The resulting product mixture contains N-(2-cyanoethyl)ethylenediamine along with other cyanoethylated products.

Step 2: Hydrogenation of N-(2-cyanoethyl)ethylenediamine

-

Transfer the crude N-(2-cyanoethyl)ethylenediamine mixture to a high-pressure autoclave.

-

Add a suitable hydrogenation catalyst, such as Raney Nickel or a cobalt-based catalyst.

-

Pressurize the autoclave with hydrogen gas to a pressure of 50-150 bar.

-

Heat the reaction mixture to a temperature of 80-150 °C with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, release the pressure, and filter the catalyst.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Applications in Materials Science

A primary application of this compound is its use as a structure-directing agent (SDA) or template in the hydrothermal synthesis of inorganic-organic hybrid materials, particularly open-framework metal phosphates.

Role as a Templating Agent

In hydrothermal synthesis, the protonated form of this compound, [(C₅H₁₈N₃)]³⁺, acts as a template around which the inorganic framework self-assembles. The size, shape, and charge distribution of the organic amine influence the resulting structure of the inorganic material, leading to the formation of porous materials with well-defined channels and cavities.

Caption: Role of this compound as a template.

Experimental Protocol: Synthesis of an Open-Framework Iron(III) Phosphite

The following protocol is based on the synthesis of (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O as described in the literature.[6]

Materials:

-

Iron(III) chloride (FeCl₃)

-

Phosphorous acid (H₃PO₃)

-

This compound

-

Deionized water

Procedure:

-

In a typical synthesis, a mixture of FeCl₃, H₃PO₃, this compound, and deionized water is prepared in a specific molar ratio.

-

The mixture is stirred until a homogeneous solution is obtained.

-

The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated in an oven at a specific temperature (e.g., 170 °C) for a defined period (e.g., 3 days).

-

After the reaction, the autoclave is cooled slowly to room temperature.

-

The resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

Potential Role in Biological Systems

While the primary applications of this compound are in materials chemistry, its classification as a polyamine suggests potential interactions with biological macromolecules. Polyamines are known to play crucial roles in various cellular processes, including DNA stabilization and recombination.

Stimulation of RecA-Mediated DNA Recombination

Research has shown that polyamines can stimulate RecA-mediated homologous recombination.[1][7] The proposed mechanism involves the condensation of duplex DNA by the polyamines, which facilitates the search for homology by the RecA-ssDNA filament and stabilizes the recombination intermediates.

Caption: Proposed mechanism of polyamine-stimulated RecA-mediated recombination.

Experimental Protocol: Tethered Particle Motion (TPM) Assay

The effect of polyamines on RecA-mediated recombination can be studied at the single-molecule level using Tethered Particle Motion (TPM).[1][7]

General Procedure:

-

DNA Tether Preparation: A single DNA molecule is tethered between a microscope slide and a microscopic bead. One end of the DNA is biotinylated for attachment to a streptavidin-coated slide, and the other end is labeled with digoxigenin for attachment to an anti-digoxigenin-coated bead.

-

Flow Cell Assembly: The experiment is conducted in a microfluidic flow cell that allows for the exchange of buffers and reagents.

-

RecA Filament Formation: A solution containing RecA protein and ATP (or a non-hydrolyzable analog like ATPγS) is introduced into the flow cell to allow the formation of RecA filaments on a single-stranded DNA (ssDNA) molecule.

-

Homologous Duplex DNA Introduction: A solution containing the homologous double-stranded DNA (dsDNA) and the polyamine of interest (e.g., this compound) is then introduced.

-

Data Acquisition: The Brownian motion of the tethered bead is tracked using video microscopy. Changes in the extent of the bead's motion correspond to changes in the length of the DNA tether, which are indicative of RecA binding, DNA pairing, and strand exchange.

-

Data Analysis: The time traces of the bead's motion are analyzed to determine the kinetics and efficiency of the recombination reaction in the presence and absence of the polyamine.

Conclusion

This compound is a valuable chemical compound with well-defined physicochemical properties and important applications, particularly as a templating agent in the synthesis of novel inorganic-organic hybrid materials. Its potential role in biological processes, such as DNA recombination, warrants further investigation. This technical guide provides a foundational resource for researchers working with this compound, offering key data and outlining experimental methodologies to facilitate its use in scientific discovery and technological innovation. Further research to elucidate detailed synthetic protocols and to explore its full range of applications is encouraged.

References

- 1. Developing single-molecule TPM experiments for direct observation of successful RecA-mediated strand exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]

- 6. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing Single-Molecule TPM Experiments for Direct Observation of Successful RecA-Mediated Strand Exchange Reaction | PLOS One [journals.plos.org]

"N-(2-Aminoethyl)-1,3-propanediamine" molecular weight

An In-depth Profile for Researchers and Scientists

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-1,3-propanediamine, a versatile templating agent. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a linear aliphatic amine with three amine functional groups. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Molecular Formula | C₅H₁₅N₃ | [1][2] |

| CAS Number | 13531-52-7 | [1][2] |

| Density | 0.928 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4815 | [2] |

| Purity | ≥96% to 97% | [1] |

| Form | Liquid |

Alternate names for this compound include 3-(2-Aminoethylamino)propylamine.[1] It is primarily utilized as a templating agent in chemical synthesis.[1]

Compound Identification Workflow

The logical workflow for the identification and characterization of this compound involves several key analytical steps. The following diagram illustrates a typical process.

Caption: Logical workflow for the identification and purity confirmation of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to its application as a templating agent in the synthesis of materials such as zeolites or metal-organic frameworks. Researchers should consult specialized literature in these fields for detailed methodologies.

Signaling Pathways

Based on available data, this compound is a synthetic chemical compound used in materials science. There is no documented evidence of its involvement in biological signaling pathways. Its primary application lies in its chemical structure to direct the formation of other complex structures.[1]

Safety and Handling

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[1] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-1,3-propanediamine

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for N-(2-Aminoethyl)-1,3-propanediamine, a valuable polyamine intermediate in various chemical and pharmaceutical applications. The synthesis is predominantly a two-step process involving the cyanoethylation of ethylenediamine followed by the hydrogenation of the resulting nitrile intermediate.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

-

Cyanoethylation: Ethylenediamine (EDA) is reacted with acrylonitrile (ACN) in a Michael addition reaction. This step yields a mixture of cyanoethylated products, primarily N-(2-cyanoethyl)-1,2-ethylenediamine and N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine. The reaction conditions can be controlled to favor the formation of the desired intermediate.

-

Hydrogenation: The resulting cyanoethylated mixture is then subjected to catalytic hydrogenation. This process reduces the nitrile groups to primary amines, yielding a mixture of polyamines, including the target molecule, this compound.

The overall synthesis pathway can be visualized as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediates, as derived from available literature.

| Parameter | Value | Stage | Notes | Reference |

| Cyanoethylation | ||||

| EDA:ACN Molar Ratio | ~1:2 | Cyanoethylation | A 2:1 molar ratio of ACN to EDA is commonly used. | [1] |

| Water Concentration | 2-30 wt% | Cyanoethylation | The presence of water improves selectivity towards N,N'-bis(2-cyanoethyl)-ethylenediamine. | [1] |

| Reaction Temperature | 25-50°C | Cyanoethylation | The reaction is exothermic and temperature control is important. | [1] |

| Hydrogenation | ||||

| Hydrogen Pressure | 6 to 110 bar (30 to 70 bar preferred) | Hydrogenation | High pressure is required for the reduction of the nitrile groups. | [1] |

| Reaction Temperature | 70 to 150°C (100 to 130°C preferred) | Hydrogenation | Elevated temperatures are necessary to achieve a reasonable reaction rate. | [1] |

| Catalyst | Raney Cobalt, Raney Nickel, Co-Zn | Hydrogenation | These are common catalysts for nitrile hydrogenation. | [1] |

| Product Yield | 70% this compound | Hydrogenation | The hydrogenation of the cyanoethylated product yields a mixture of amines. | [1] |

| Byproduct Yield | 20% N,N′-ethylenebis(1,3-propanediamine) | Hydrogenation | This is a significant byproduct of the hydrogenation step. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Cyanoethylation of Ethylenediamine (Batch Process)

This protocol is based on a representative laboratory-scale synthesis.

Materials:

-

Ethylenediamine (EDA)

-

Acrylonitrile (ACN)

-

Deionized Water

-

Nitrogen gas

-

100 ml glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feed inlet.

Procedure:

-

Charge the 100 ml glass reactor with 18.4 g (0.31 mol) of ethylenediamine (EDA).

-

Purge the reactor with nitrogen for several minutes to create an inert atmosphere.

-

Start the agitator and heat the reactor to 50°C.

-

Once the temperature reaches 50°C, begin pumping 32.43 g (0.61 mol) of acrylonitrile (ACN) into the reactor over a period of 2 hours.

-

After the addition of ACN is complete, cool the reaction mixture.

-

The resulting product, a mixture of cyanoethylated ethylenediamines, can be analyzed by gas chromatography (GC) to determine the composition.

Step 2: Hydrogenation of Cyanoethylated Intermediates

This protocol outlines a general procedure for the catalytic hydrogenation of the nitrile intermediates.

Materials:

-

Cyanoethylated ethylenediamine mixture (from Step 1)

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Raney Cobalt or Raney Nickel catalyst

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave with the cyanoethylated ethylenediamine mixture.

-

Add the hydrogenation catalyst (e.g., Raney Cobalt 2724). The catalyst loading is typically a small percentage of the substrate weight.

-

Add liquid ammonia to the reactor. Ammonia helps to suppress side reactions and improve the selectivity towards primary amines.

-

Seal the reactor and purge it with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-70 bar).

-

Heat the reactor to the target temperature (e.g., 100-130°C) while stirring.

-

Maintain the reaction at the set temperature and pressure until the reaction is complete, which is typically determined by the cessation of hydrogen uptake.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting product mixture, containing this compound, can be purified by fractional distillation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

References

An In-depth Technical Guide on N-(2-Aminoethyl)-1,3-propanediamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(2-Aminoethyl)-1,3-propanediamine, a linear polyamine with the CAS number 13531-52-7, serves as a versatile compound in both chemical synthesis and biomedical research.[1] While it finds application as a templating agent and a ligand in coordination chemistry, its most significant role in drug development is as the parent amine for the nitric oxide (NO) donor, DETA-NONOate.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, common applications, and, crucially, its function as a platform for the controlled release of nitric oxide for therapeutic and research purposes. We will explore the mechanism of action of its NONOate derivative, relevant signaling pathways, and detailed experimental protocols.

Physicochemical Properties

This compound is a liquid at room temperature with characteristic amine properties.[1][4] Its structure features three amine groups, providing multiple sites for chemical modification.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine | [5] |

| Synonyms | 1,4,8-triazaoctane, N3 Amine | [5] |

| CAS Number | 13531-52-7 | [1][3] |

| Molecular Formula | C₅H₁₅N₃ | [5][6] |

| Molecular Weight | 117.19 g/mol | [1][5][6] |

| Form | Liquid | [1] |

| Density | 0.928 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 221 °C | [4] |

| Melting Point | 10 °C | [4] |

| Refractive Index | n20/D 1.4815 | [1][3] |

| Flash Point | 205 °F (96.1 °C) | [4] |

| SMILES String | NCCCNCCN | [1] |

Synthesis and Applications

General Synthesis

While specific, high-yield synthetic routes are often proprietary, polyamines like this compound are typically synthesized through processes involving the reaction of diamines with haloalkanes or through reductive amination pathways. A common industrial approach involves the reaction of acrylonitrile with ethylenediamine followed by hydrogenation.

Applications in Chemical Synthesis

This compound is utilized as a templating agent in the synthesis of materials like open framework iron(III) phosphites.[1][3] It also serves as a ligand in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][3]

Foundation for DETA-NONOate

The primary application for this amine in drug development and biomedical research is its role as the structural backbone for the nitric oxide donor (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl) aminio] diazen-1-ium-1,2-diolate, commonly known as DETA-NONOate.[2][7] This compound is a diazeniumdiolate that releases nitric oxide in a controlled, pH-dependent manner upon decomposition in aqueous solutions.[2]

Role in Drug Development: DETA-NONOate as an NO Donor

DETA-NONOate is widely used to study the physiological and pathological effects of nitric oxide due to its predictable and slow release profile.[2][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and inflammatory responses.[2]

Table 2: Selected Biological Activities and Experimental Doses of DETA-NONOate

| Biological Effect | Model System | Effective Concentration / Dose | Reference |

| Antidepressant-like effect | Young adult mice | 0.4 mg/kg, i.p. | [7] |

| Neuroprotection against H₂O₂ | Rat cortical neurons | 1-10 µM | [9] |

| Inhibition of MMP-9 | Rat aortic smooth muscle cells | Not specified | [10] |

| Vasodilation | Isolated rat mesenteric artery | Not specified | [10] |

| Growth induction | Mycobacterium abscessus | 100 µM | [8] |

| Nociceptive effect | Rat formalin model | 15-150 µ g/rat , i.c.v. | [8] |

Neuroprotection and Antidepressant Effects

Research has demonstrated that exogenous NO from donors like DETA-NONOate can exert neuroprotective effects against oxidative damage.[9] Furthermore, it has been shown to produce antidepressant-like effects in animal models by stimulating neurogenesis in the hippocampus.[7]

Cardiovascular Applications

Nitric oxide is a potent vasodilator, and DETA-NONOate is used to study its effects on blood vessels and its potential in treating conditions like pulmonary hypertension and improving outcomes of coronary artery bypass grafting.[2][10] It can also inhibit matrix metalloproteinase-9 (MMP-9), which is involved in vessel wall remodeling.[10]

Signaling Pathways and Mechanism of Action

The biological effects of the NO released from DETA-NONOate are often mediated through the canonical NO/sGC/cGMP signaling pathway.

This pathway is central to its neuroprotective effects. DETA-NONOate releases NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response, such as inhibiting apoptosis and promoting cell survival.[9]

Experimental Protocols

Protocol: Assessing Neuroprotective Effects of DETA-NONOate

This protocol is adapted from studies investigating NO-mediated cytoprotection against hydrogen peroxide (H₂O₂)-induced neurotoxicity.[9]

-

Cell Culture: Primary cortical neurons are harvested from neonatal rats and cultured for one week in appropriate media.

-

Pre-treatment: Culture media is replaced, and cells are pre-incubated with DETA-NONOate (1-10 µM) for a period of 30 minutes to 1 hour. Control groups receive vehicle only. To confirm pathway dependency, specific inhibitor groups can be included, such as pre-incubation with the sGC inhibitor ODQ.

-

Induction of Injury: Hydrogen peroxide (H₂O₂) is added to the cultures at a final concentration of 20-100 µM to induce oxidative stress and neuronal cell death.

-

Incubation: Cells are incubated for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Viability: Cell viability is quantified using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Data Analysis: Viability in DETA-NONOate-treated groups is compared to the H₂O₂-only control group to determine the degree of neuroprotection.

Conclusion

This compound is a compound of significant interest, primarily as the precursor to the widely used nitric oxide donor, DETA-NONOate. Its stable chemical structure allows for the predictable, slow release of NO, making it an invaluable tool for researchers in neuroscience, cardiovascular biology, and pharmacology. Understanding the properties of the parent amine is fundamental to appreciating the behavior and therapeutic potential of its NO-donating derivative. The continued study of this and similar compounds holds promise for the development of novel therapeutics targeting NO-mediated signaling pathways.

References

- 1. This compound 97 13531-52-7 [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | 13531-52-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N'-(2-aminoethyl)propane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N'-(2-aminoethyl)propane-1,3-diamine, a versatile polyamine with significant applications in coordination chemistry and materials science. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a tridentate ligand.

IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine

Chemical and Physical Properties

The physical and chemical properties of N'-(2-aminoethyl)propane-1,3-diamine are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H15N3 | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| Appearance | Colorless liquid | Fisher Scientific |

| Boiling Point | 222 °C (432 °F; 495 K) | PubChem |

| Melting Point | -15 °C (5 °F; 258 K) | PubChem |

| Density | 0.928 g/cm³ | PubChem |

| Refractive Index | 1.483 | PubChem |

| Flash Point | 97 °C (207 °F; 370 K) | Sigma-Aldrich |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 13531-52-7 | PubChem |

| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | PubChem |

| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N | PubChem |

| SMILES | NCCCNCCN | PubChem |

Experimental Protocols

Representative Synthesis of N'-(2-aminoethyl)propane-1,3-diamine

This protocol describes a representative two-step industrial synthesis method adapted from patent literature, involving the cyanoethylation of ethylenediamine followed by catalytic hydrogenation.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

-

In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with ethylenediamine.

-

The flask is cooled in an ice bath to maintain a temperature of 10-15 °C.

-

Acrylonitrile is added dropwise from the dropping funnel to the cooled ethylenediamine with continuous stirring. The molar ratio of acrylonitrile to ethylenediamine should be carefully controlled to favor the desired product.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the completion of the reaction.

-

The resulting crude N,N'-bis(2-cyanoethyl)ethylenediamine is then purified by vacuum distillation.

Step 2: Catalytic Hydrogenation to N'-(2-aminoethyl)propane-1,3-diamine

-

The purified N,N'-bis(2-cyanoethyl)ethylenediamine from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.

-

A catalytic amount of a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a pressure of 50-100 atm.

-

The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring.

-

The progress of the hydrogenation is monitored by measuring the hydrogen uptake. The reaction is considered complete when the hydrogen consumption ceases.

-

After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude N'-(2-aminoethyl)propane-1,3-diamine is purified by vacuum distillation to yield the final product.

Synthesis of a Zinc(II) Coordination Complex

This protocol details the synthesis of a zinc(II) complex using N'-(2-aminoethyl)propane-1,3-diamine as a tridentate ligand.

-

Preparation of the Ligand Solution: N'-(2-aminoethyl)propane-1,3-diamine (0.234 g, 2 mmol) is dissolved in 10 mL of ethanol in a clean beaker.

-

Preparation of the Metal Salt Solution: Zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) is dissolved in 10 mL of ethanol in a separate beaker.

-

Complexation Reaction: The ethanolic solution of zinc(II) nitrate is slowly added to the ligand solution with constant stirring at room temperature.

-

Crystallization: The resulting mixture is stirred for 30 minutes, after which it is left undisturbed to allow for the slow evaporation of the solvent at room temperature.

-

Isolation and Characterization: Colorless crystals of the zinc(II) complex will form over a period of several days. The crystals are then isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. The structure and properties of the complex can be further characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis.

Visualization of a Key Application: Tridentate Coordination

N'-(2-aminoethyl)propane-1,3-diamine is widely utilized as a tridentate ligand in coordination chemistry. Its three nitrogen atoms can coordinate with a single metal center, forming stable chelate rings. This property is fundamental to its application in the synthesis of metal complexes with diverse catalytic and material properties. The following diagram illustrates this coordination process.

Caption: Coordination of N'-(2-aminoethyl)propane-1,3-diamine to a metal ion.

"N-(2-Aminoethyl)-1,3-propanediamine" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-Aminoethyl)-1,3-propanediamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from established chemical databases and safety documentation.

Chemical Identity

This compound is a triamine containing both primary and secondary amine functional groups. Its linear structure and the spacing of its nitrogen atoms make it a useful building block and templating agent in chemical synthesis.[1][2][3]

| Identifier | Value |

| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[4] |

| CAS Number | 13531-52-7[1][4] |

| EC Number | 236-882-0[4] |

| Molecular Formula | C₅H₁₅N₃[1][2][4][5] |

| Molecular Weight | 117.19 g/mol [1][2][4] |

| Synonyms | 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[1][4] |

| SMILES | NCCCNCCN[5] |

| InChI | 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[4] |

| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N[4][5] |

Physical Properties

The compound is a liquid at room temperature with a characteristic amine odor. Key physical properties are summarized below.

| Property | Value | Conditions |

| Appearance | Liquid | Ambient |

| Density | 0.928 g/mL | at 25 °C |

| Boiling Point | 221 °C[6] | |

| Melting Point | 10 °C[6] | |

| Flash Point | 97 °C (206.6 °F)[3] | Closed cup |

| Refractive Index | 1.4815[2] | at 20 °C |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of primary and secondary amines. It is a combustible liquid.

-

Reactivity : As a polyamine, it can react with acids to form salts. The lone pairs on the nitrogen atoms make it a good nucleophile and a chelating agent for metal ions.

-

Applications in Synthesis : It has been utilized as a templating agent in the synthesis of novel open-framework iron(III) phosphites.[2][3] It has also been used in the preparation of dinitrocobalt(III) complexes.[3]

-

Stability : The compound is stable under normal storage conditions.[7]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, the following sections describe standard methodologies that are broadly applicable for determining the key physical properties listed above.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation. The procedure involves heating the liquid to its boiling point, allowing the vapor to condense, and recording the temperature at which the liquid-vapor equilibrium is maintained.

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a sample of this compound into the round-bottom flask along with boiling chips.

-

Heat the flask gently.

-

Record the temperature when the vapor condensation front is stable on the thermometer bulb. This temperature is the boiling point.

Determination of Density

A pycnometer or a digital density meter is typically used for the precise measurement of liquid density.

Methodology (using a pycnometer):

-

Clean, dry, and weigh the empty pycnometer (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer. Fill it with this compound, bring it to the same temperature, and weigh it (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.

Determination of Refractive Index

The refractive index is measured using a refractometer, most commonly an Abbe refractometer.

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the temperature of the instrument (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Caption: Workflow for physicochemical property determination.

Role in Synthesis

As a polyamine with specific spacing between its nitrogen atoms, this compound can act as a template or structure-directing agent in the synthesis of materials like metal-organic frameworks or zeolites. It organizes the inorganic components into a specific structure, and is typically removed later by calcination to yield the final porous material.

Caption: Role of the amine as a templating agent in synthesis.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

GHS Hazard Classification : This compound is associated with several hazards.[4]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed[3][4] | Acute Toxicity, Oral (Cat. 4) |

| H310 | Fatal in contact with skin[3][4] | Acute Toxicity, Dermal (Cat. 2) |

| H314 | Causes severe skin burns and eye damage[3][4] | Skin Corrosion (Cat. 1A) |

| H317 | May cause an allergic skin reaction[3][4] | Skin Sensitization (Cat. 1) |

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[3][8] In case of inadequate ventilation, use a suitable respirator.[8]

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Use only in well-ventilated areas.[9]

-

Storage : Store in a dry, cool, and well-ventilated place.[2][7] Keep the container tightly closed.[7] Store below +30°C.[2]

This guide provides a summary of the key technical data for this compound. For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 13531-52-7 [chemicalbook.com]

- 3. This compound 97 13531-52-7 [sigmaaldrich.com]

- 4. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Spectral Information of N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for N-(2-Aminoethyl)-1,3-propanediamine (CAS No: 13531-52-7), a compound relevant in various chemical synthesis and research applications. This document compiles available data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to facilitate its identification and characterization. The experimental protocols provided are based on generalized procedures for the analysis of liquid amines and may not reflect the exact conditions used to acquire the referenced spectra.

Mass Spectrometry

Mass spectrometry analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. The electron ionization (EI) mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.

Mass Spectrometry Data

The table below summarizes the major fragments observed in the electron ionization mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 30 | 100 | [CH₄N]⁺ |

| 44 | 85 | [C₂H₆N]⁺ |

| 58 | 40 | [C₃H₈N]⁺ |

| 73 | 60 | [C₃H₉N₂]⁺ |

| 87 | 35 | [C₄H₁₁N₂]⁺ |

| 117 | 10 | [M]⁺ (Molecular Ion) |

Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of volatile amines like this compound.

1.2.1. Sample Preparation:

-

Direct Injection: If the sample is of sufficient purity and concentration, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be directly injected.

-

Headspace Analysis: For trace analysis or in complex matrices, static headspace sampling is recommended. An aliquot of the sample is placed in a sealed vial and heated to allow the volatile amine to partition into the gas phase, which is then injected.

1.2.2. Instrumentation:

-

Gas Chromatograph: A GC system equipped with a capillary column suitable for amine analysis (e.g., a low-polarity or base-deactivated column) is used.

-

Mass Spectrometer: A mass spectrometer, typically a quadrupole analyzer, is coupled to the GC.

1.2.3. GC-MS Parameters:

| Parameter | Typical Value |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 30-300 amu |

Experimental Workflow: GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.23 | s (broad) | 5H | -NH₂ and -NH- |

| ~1.63 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~2.69 | t | 4H | -NH-CH₂-CH₂-NH₂ |

| ~2.75 | t | 4H | -NH-CH₂-CH₂-CH₂-NH₂ |

Spectrum referenced from a measurement in CDCl₃. Chemical shifts and multiplicities can vary with solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 33.7 | -CH₂-CH₂-CH₂- |

| 41.8 | -NH-CH₂-CH₂-NH₂ |

| 49.5 | -NH-CH₂-CH₂-CH₂-NH₂ |

| 52.1 | -NH-CH₂-CH₂-NH₂ |

Spectrum referenced from a measurement in CDCl₃. Chemical shifts can vary with solvent.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine.

2.3.1. Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if the solvent does not contain an internal reference.

2.3.2. Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

2.3.3. NMR Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-5 s |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Temperature | 298 K | 298 K |

Experimental Workflow: NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features are the N-H and C-H stretching and bending vibrations.

IR Spectral Data

The table below lists the prominent absorption bands in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary and secondary amines) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (primary amine) |

| 1470 | Medium | C-H bend |

| 1130 | Medium | C-N stretch |

| 850 - 750 | Broad | N-H wag (primary amine) |

Data compiled from publicly available spectra. Peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, film, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

3.2.1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

3.2.2. Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory.

3.2.3. FTIR-ATR Parameters:

| Parameter | Typical Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 |

| Background Scan | A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis. |

Experimental Workflow: ATR-FTIR Analysis

Methodological & Application

Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Templating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-(2-Aminoethyl)-1,3-propanediamine as a templating agent, also known as a structure-directing agent (SDA), in the synthesis of porous materials. This linear polyamine has demonstrated utility in directing the formation of novel open-framework metal phosphates and in the functionalization of mesoporous silica materials.

Introduction

This compound is a versatile organic molecule containing three amine groups, which allows it to act as a chelating agent and a structure-directing agent in the synthesis of crystalline materials.[1] In this capacity, it organizes inorganic precursors around itself during the crystallization process, leading to specific pore structures and framework topologies. The size, shape, and charge distribution of the protonated amine influence the assembly of silicate, aluminate, or phosphate precursors into the final crystalline structure.[2] This document details its application in the synthesis of an open-framework iron(III) phosphite and in the preparation of amine-functionalized mesoporous silica, a material with significant potential for applications such as drug delivery and catalysis.

Application 1: Synthesis of an Open-Framework Iron(III) Phosphite

This compound has been successfully employed as a templating agent in the hydrothermal synthesis of a novel open-framework iron(III) phosphite with the formula (C5H18N3)[Fe3(HPO3)6]·3H2O.[3] The organic amine cations are trapped within the inorganic framework, directing its structure and stabilizing the resulting porous material.

Experimental Protocol: Hydrothermal Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O

This protocol is based on the synthesis reported by U-Chan Chung et al.[3]

Materials:

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Phosphorous acid (H3PO3)

-

This compound (C5H15N3)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of iron(III) chloride hexahydrate and phosphorous acid.

-

In a separate beaker, dissolve this compound in deionized water.

-

-

Reaction Mixture Assembly:

-

Slowly add the this compound solution to the iron and phosphorus precursor solution while stirring continuously.

-

Adjust the pH of the final mixture if necessary, as pH is a critical parameter in zeolite and molecular sieve synthesis.[2]

-

-

Hydrothermal Synthesis:

-

Transfer the resulting gel into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to the reaction temperature (e.g., 170 °C, a common temperature for hydrothermal synthesis).

-

Maintain the temperature for a specified duration (e.g., 3 days) to allow for crystallization.

-

-

Product Recovery and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Recover the solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and residual template.

-

Dry the final product in an oven at a moderate temperature (e.g., 60 °C).

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Reactants | FeCl3·6H2O, H3PO3, this compound | [3] |

| Synthesis Method | Hydrothermal | [3] |

| Material Properties | ||

| Chemical Formula | (C5H18N3)[Fe3(HPO3)6]·3H2O | [3] |

| Crystal System | Trigonal | [3] |

| Space Group | R-3 | [3] |

| Unit Cell Parameter 'a' | 8.803(1) Å | [3] |

| Unit Cell Parameter 'c' | 25.292(2) Å | [3] |

Visualization

Caption: Hydrothermal synthesis workflow for open-framework iron(III) phosphite.

Application 2: Functionalization of Mesoporous Silica

While direct templating of mesoporous silica by this compound is not extensively documented, its derivative, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3 or NN silane), is used to introduce amine functional groups into mesoporous silica materials like MCM-41.[4] This functionalization is crucial for applications requiring surface modification, such as drug delivery, catalysis, and CO2 capture.[5] Two primary methods are employed: co-condensation and post-synthesis grafting.

Experimental Protocol: Amine Functionalization of Mesoporous Silica

Method A: Co-condensation

This one-pot synthesis method incorporates the amine functionality directly into the silica framework.[4]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)

-

Cetyltrimethylammonium bromide (CTAB) - Surfactant

-

Ammonia solution (25%)

-

Ethanol

-

Deionized water

Procedure:

-

Micelle Formation:

-

Dissolve CTAB in deionized water and ethanol with stirring.

-

Add ammonia solution to the mixture and stir for 30 minutes.

-

-

Co-condensation:

-

Prepare a mixture of TEOS and AEAP3.

-

Slowly add the silane mixture to the surfactant solution under vigorous stirring.

-

Continue stirring for several hours at room temperature to form the functionalized silica precipitate.

-

-

Product Recovery and Template Removal:

-

Collect the solid product by filtration.

-

Wash the product with deionized water and ethanol.

-

Dry the material in an oven (e.g., at 60 °C).

-

Remove the CTAB surfactant template by either:

-

Calcination: Heat the material in a furnace to a high temperature (e.g., 550 °C) to burn off the organic template.

-

Solvent Extraction: Reflux the material in an acidic ethanol solution to extract the surfactant.

-

-

Method B: Post-synthesis Grafting

In this method, a pre-synthesized mesoporous silica is functionalized with the amine groups.[1]

Materials:

-

Pre-synthesized mesoporous silica (e.g., MCM-41)

-

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAP3)

-

Toluene (anhydrous)

Procedure:

-

Preparation of Mesoporous Silica:

-

Synthesize mesoporous silica (e.g., MCM-41) using a standard procedure (similar to the co-condensation method but without the aminosilane).

-

Remove the surfactant template by calcination or solvent extraction.

-

-

Grafting Reaction:

-

Disperse the dried mesoporous silica in anhydrous toluene.

-

Add AEAP3 to the suspension and reflux the mixture for several hours under an inert atmosphere.

-

-

Product Recovery:

-

Cool the reaction mixture and collect the functionalized silica by filtration.

-

Wash the product with toluene and ethanol to remove unreacted aminosilane.

-

Dry the final product under vacuum.

-

Data Presentation

Table 2: Comparison of Amine-Functionalized Mesoporous Silica Synthesis Methods

| Parameter | Co-condensation | Post-synthesis Grafting | Reference |

| Methodology | One-pot synthesis | Two-step synthesis | [1] |

| Amine Distribution | More homogeneous | Less uniform, potential pore blockage | [1] |

| Structural Ordering | Can be less ordered | Better preservation of initial structure | [1] |

| Control over Particle Size/Morphology | Less control | More control | [1] |

Table 3: Characterization Data for Amine-Functionalized MCM-41 (using NN Silane)

| Material | Si/NN Silane Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) | Reference |

| MCM-41 | - | 1080 | 0.98 | 30.2 | [4] |

| NN-MCM-41 | 0.9 | 740 | 0.65 | 27.8 | [4] |

| NN-MCM-41 | 0.6 | 580 | 0.45 | 26.5 | [4] |

Visualizations

Caption: Workflow for the co-condensation synthesis of amine-functionalized silica.

Caption: Workflow for the post-synthesis grafting of amine groups onto silica.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amino-functionalized MCM-41 via direct co-condensation and post-synthesis grafting methods using mono-, di- and tri-amino-organoalkoxysilanes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility | MDPI [mdpi.com]

Functionalization of N-(2-Aminoethyl)-1,3-propanediamine: Application Notes and Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of N-(2-Aminoethyl)-1,3-propanediamine. This versatile polyamine, with its primary and secondary amine groups, serves as a valuable building block for creating novel conjugates for drug delivery, surface modification, and other biomedical applications. The protocols outlined herein are designed to be adaptable for a range of research and development needs.

Introduction

This compound is a linear polyamine featuring three amine groups with varying reactivity, making it an ideal scaffold for chemical modification. The presence of two primary amines and one secondary amine allows for regioselective functionalization under controlled conditions. This unique characteristic enables the development of complex molecular architectures, including drug conjugates, nanoparticle surface coatings, and biomaterial functionalization. The positive charge of its protonated form at physiological pH also facilitates interactions with negatively charged biological macromolecules like DNA and RNA, a property that is highly advantageous in drug and gene delivery systems.[1]

Applications in Research and Drug Development

The functionalization of this compound opens up a wide array of applications:

-

Drug Delivery: By conjugating therapeutic agents to this polyamine, their solubility, stability, and cellular uptake can be significantly enhanced. The polyamine backbone can act as a vector, targeting the polyamine transport system (PTS), which is often upregulated in cancer cells.[1][2][3] This targeted approach can increase the efficacy of anticancer drugs while minimizing systemic toxicity.[2]

-

Nanoparticle Functionalization: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles) imparts a positive surface charge and provides reactive handles for further conjugation of targeting ligands, imaging agents, or drugs.

-

Biomaterial Surface Modification: Functionalizing biomaterial surfaces with this polyamine can improve their biocompatibility, promote cell adhesion, and provide sites for the immobilization of bioactive molecules such as peptides and enzymes.

-

Gene Delivery: The cationic nature of the functionalized polyamine allows for efficient complexation with negatively charged nucleic acids (siRNA, plasmid DNA), facilitating their protection from enzymatic degradation and enhancing their cellular uptake for gene therapy applications.

Experimental Protocols

The following are detailed protocols for common functionalization reactions involving this compound.

Protocol 1: Acylation of this compound with an NHS-Ester

This protocol describes the reaction of the primary amine groups of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug linker). The reaction results in the formation of a stable amide bond.

Materials:

-

This compound

-

NHS-ester functionalized molecule of interest

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

In a separate vial, dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, add the this compound solution.

-